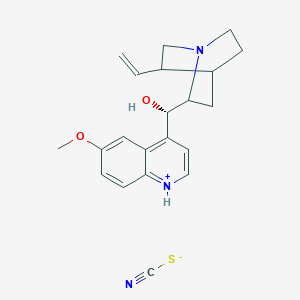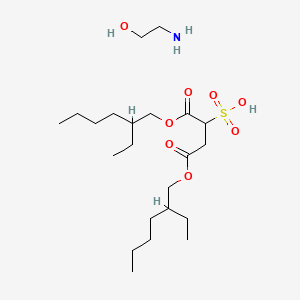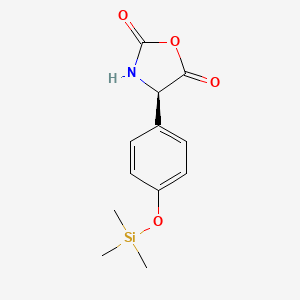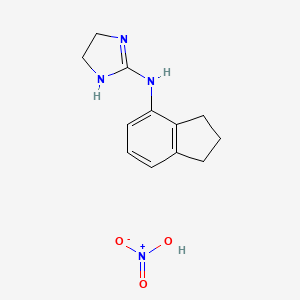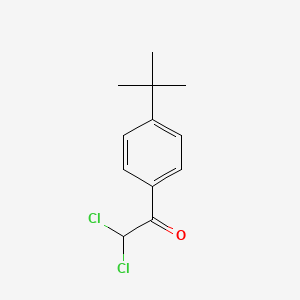![molecular formula C21H19N5O3 B15179751 4-[[2,5-Dimethyl-4-[(4-nitrophenyl)azo]phenyl]azo]-o-cresol CAS No. 62308-13-8](/img/structure/B15179751.png)
4-[[2,5-Dimethyl-4-[(4-nitrophenyl)azo]phenyl]azo]-o-cresol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[[2,5-Dimethyl-4-[(4-nitrophenyl)azo]phenyl]azo]-o-cresol is a synthetic organic compound known for its vibrant color and complex molecular structure. It is primarily used in various industrial applications, including dyes and pigments. The compound has a molecular formula of C21H19N5O3 and a molecular weight of 389.4 g/mol.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[2,5-Dimethyl-4-[(4-nitrophenyl)azo]phenyl]azo]-o-cresol typically involves a multi-step process. The initial step often includes the diazotization of 2,5-dimethylaniline, followed by coupling with 4-nitroaniline to form the azo compound. The reaction conditions usually require acidic environments and controlled temperatures to ensure the stability of the diazonium salt.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent quality and yield. The process involves stringent control of reaction parameters such as temperature, pH, and reactant concentrations to optimize the production efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
4-[[2,5-Dimethyl-4-[(4-nitrophenyl)azo]phenyl]azo]-o-cresol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different nitro derivatives.
Reduction: Reduction reactions typically target the nitro group, converting it to an amino group.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are frequently used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions include various nitro and amino derivatives, which can be further utilized in different chemical processes and applications.
Applications De Recherche Scientifique
4-[[2,5-Dimethyl-4-[(4-nitrophenyl)azo]phenyl]azo]-o-cresol has a wide range of applications in scientific research:
Chemistry: It is used as a dye and pigment in various chemical processes.
Biology: The compound is employed in staining techniques for biological specimens.
Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.
Industry: It is widely used in the textile industry for dyeing fabrics and in the production of colored plastics.
Mécanisme D'action
The mechanism of action of 4-[[2,5-Dimethyl-4-[(4-nitrophenyl)azo]phenyl]azo]-o-cresol involves its interaction with molecular targets through its azo and nitro groups. These functional groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The pathways involved include electron transfer processes and the formation of covalent bonds with target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl 4-nitrophenyl phosphate: Another compound with a nitro group, used in different industrial applications.
4,5-Dimethyl-2-nitrophenyl isocyanate: Known for its use in organic synthesis and as a reagent in chemical reactions.
(2,4-Dimethylphenyl)(2-nitrophenyl)sulfane: Utilized in the synthesis of drug substances and other chemical processes.
Uniqueness
What sets 4-[[2,5-Dimethyl-4-[(4-nitrophenyl)azo]phenyl]azo]-o-cresol apart is its dual azo linkage, which imparts unique chemical properties and reactivity. This makes it particularly valuable in applications requiring specific color properties and stability under various conditions.
Propriétés
Numéro CAS |
62308-13-8 |
|---|---|
Formule moléculaire |
C21H19N5O3 |
Poids moléculaire |
389.4 g/mol |
Nom IUPAC |
4-[[2,5-dimethyl-4-[(4-nitrophenyl)diazenyl]phenyl]diazenyl]-2-methylphenol |
InChI |
InChI=1S/C21H19N5O3/c1-13-12-20(25-23-17-6-9-21(27)15(3)10-17)14(2)11-19(13)24-22-16-4-7-18(8-5-16)26(28)29/h4-12,27H,1-3H3 |
Clé InChI |
KTTUCENEGBNGPD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1N=NC2=CC(=C(C=C2)O)C)C)N=NC3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2-(2,2,3-Trimethylcyclopent-3-en-1-yl)ethylidene]pentane-2,4-dione](/img/structure/B15179676.png)
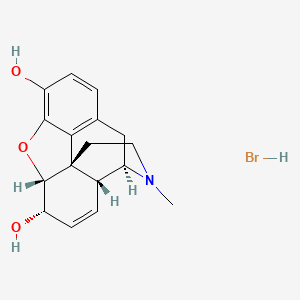
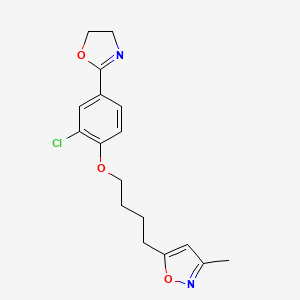
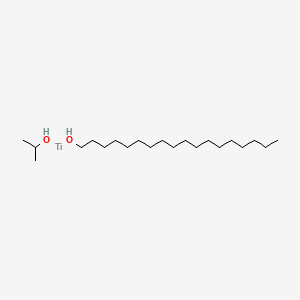
![4-[(4-Amino-M-tolyl)methyl]-2-isopropyl-6-propylaniline](/img/structure/B15179699.png)
